1,3-Difluoro-5-(phenylsulfanylmethyl)benzene
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Overview
Description
1,3-Difluoro-5-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H10F2S It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a phenylsulfanylmethyl group is attached at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the difluoromethylation of aromatic compounds using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The phenylsulfanylmethyl group can be introduced via a nucleophilic substitution reaction using phenylthiol and a suitable leaving group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(phenylsulfanylmethyl)benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanylmethyl group, yielding difluorobenzene derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Difluorobenzene derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,3-Difluoro-5-(phenylsulfanylmethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-(phenylsulfanylmethyl)benzene depends on its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the phenylsulfanylmethyl group can interact with various enzymes and proteins . These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the phenylsulfanylmethyl group, making it less versatile in chemical reactions.
Difluoromethyl phenyl sulfone: Contains a sulfone group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
1,3-difluoro-5-(phenylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c14-11-6-10(7-12(15)8-11)9-16-13-4-2-1-3-5-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMYNIZQBUOLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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